Cas no 1850694-52-8 (1-Ethyl-1h-imidazole-5-sulfonamide)

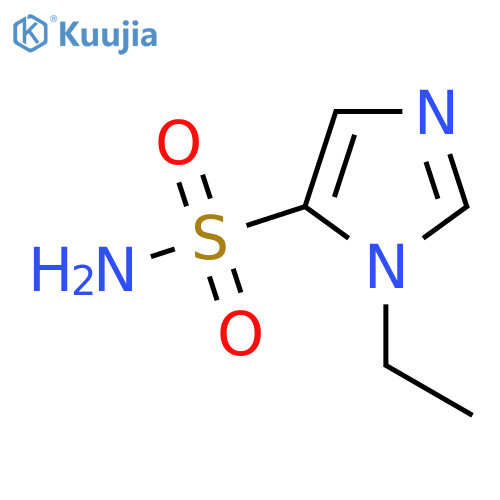

1850694-52-8 structure

商品名:1-Ethyl-1h-imidazole-5-sulfonamide

1-Ethyl-1h-imidazole-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- EN300-1991164

- 1-ethyl-1h-imidazole-5-sulfonamide

- 1850694-52-8

- 1-Ethyl-1h-imidazole-5-sulfonamide

-

- インチ: 1S/C5H9N3O2S/c1-2-8-4-7-3-5(8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10)

- InChIKey: BAGCVWNUMUPXHD-UHFFFAOYSA-N

- ほほえんだ: S(C1=CN=CN1CC)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 175.04154771g/mol

- どういたいしつりょう: 175.04154771g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 86.4Ų

1-Ethyl-1h-imidazole-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1991164-1.0g |

1-ethyl-1H-imidazole-5-sulfonamide |

1850694-52-8 | 1g |

$1572.0 | 2023-05-31 | ||

| Enamine | EN300-1991164-0.05g |

1-ethyl-1H-imidazole-5-sulfonamide |

1850694-52-8 | 0.05g |

$768.0 | 2023-09-16 | ||

| Enamine | EN300-1991164-0.1g |

1-ethyl-1H-imidazole-5-sulfonamide |

1850694-52-8 | 0.1g |

$804.0 | 2023-09-16 | ||

| Enamine | EN300-1991164-0.5g |

1-ethyl-1H-imidazole-5-sulfonamide |

1850694-52-8 | 0.5g |

$877.0 | 2023-09-16 | ||

| Enamine | EN300-1991164-2.5g |

1-ethyl-1H-imidazole-5-sulfonamide |

1850694-52-8 | 2.5g |

$1791.0 | 2023-09-16 | ||

| Enamine | EN300-1991164-10g |

1-ethyl-1H-imidazole-5-sulfonamide |

1850694-52-8 | 10g |

$3929.0 | 2023-09-16 | ||

| Enamine | EN300-1991164-5g |

1-ethyl-1H-imidazole-5-sulfonamide |

1850694-52-8 | 5g |

$2650.0 | 2023-09-16 | ||

| Enamine | EN300-1991164-1g |

1-ethyl-1H-imidazole-5-sulfonamide |

1850694-52-8 | 1g |

$914.0 | 2023-09-16 | ||

| Enamine | EN300-1991164-0.25g |

1-ethyl-1H-imidazole-5-sulfonamide |

1850694-52-8 | 0.25g |

$840.0 | 2023-09-16 | ||

| Enamine | EN300-1991164-5.0g |

1-ethyl-1H-imidazole-5-sulfonamide |

1850694-52-8 | 5g |

$4557.0 | 2023-05-31 |

1-Ethyl-1h-imidazole-5-sulfonamide 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

1850694-52-8 (1-Ethyl-1h-imidazole-5-sulfonamide) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量